molecular formula C5H6N4O5 B11515611 2-(4,5-dinitro-1H-imidazol-1-yl)ethanol

2-(4,5-dinitro-1H-imidazol-1-yl)ethanol

Cat. No.: B11515611
M. Wt: 202.13 g/mol
InChI Key: CMYZHWIAUSMICT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,5-Dinitro-1H-imidazol-1-yl)ethanol is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of two nitro groups attached to the imidazole ring and an ethanol group at the 1-position of the imidazole ring. It has a molecular formula of C5H6N4O5 and a molecular weight of 202.13 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-dinitro-1H-imidazol-1-yl)ethanol typically involves the nitration of imidazole derivatives followed by the introduction of the ethanol group. One common method involves the nitration of 1H-imidazole using a mixture of nitric acid and sulfuric acid to introduce the nitro groups at the 4 and 5 positions. The resulting 4,5-dinitro-1H-imidazole is then reacted with ethylene oxide or ethylene chlorohydrin to introduce the ethanol group at the 1-position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The nitration step is typically carried out in large reactors with efficient cooling systems to manage the exothermic nature of the reaction. The subsequent introduction of the ethanol group is performed under controlled conditions to prevent side reactions and degradation of the product .

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dinitro-1H-imidazol-1-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4,5-Dinitro-1H-imidazol-1-yl)ethanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex imidazole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4,5-dinitro-1H-imidazol-1-yl)ethanol involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The imidazole ring can also participate in hydrogen bonding and other interactions with biological molecules, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4,5-Dinitro-1H-imidazol-1-yl)ethanol is unique due to the presence of two nitro groups, which significantly enhance its reactivity and potential biological activities compared to similar compounds.

Properties

Molecular Formula

C5H6N4O5

Molecular Weight

202.13 g/mol

IUPAC Name

2-(4,5-dinitroimidazol-1-yl)ethanol

InChI

InChI=1S/C5H6N4O5/c10-2-1-7-3-6-4(8(11)12)5(7)9(13)14/h3,10H,1-2H2

InChI Key

CMYZHWIAUSMICT-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(N1CCO)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.